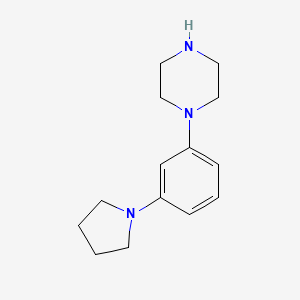![molecular formula C10H8OS B13986725 3-Methylbenzo[B]thiophene-5-carbaldehyde](/img/structure/B13986725.png)
3-Methylbenzo[B]thiophene-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-MethylBenzo[b]thiophene-5-carboxaldehyde is an organic compound with the molecular formula C10H8OS It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-MethylBenzo[b]thiophene-5-carboxaldehyde can be achieved through several methods. One common approach involves the condensation of 3-methylthiophene with a suitable aldehyde precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-MethylBenzo[b]thiophene-5-carboxaldehyde may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
3-MethylBenzo[b]thiophene-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: 3-MethylBenzo[b]thiophene-5-carboxylic acid
Reduction: 3-MethylBenzo[b]thiophene-5-methanol
Substitution: Halogenated or nitrated derivatives of 3-MethylBenzo[b]thiophene-5-carboxaldehyde
科学的研究の応用
3-MethylBenzo[b]thiophene-5-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3-MethylBenzo[b]thiophene-5-carboxaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
類似化合物との比較
Similar Compounds
- 3-MethylBenzo[b]thiophene-2-carboxaldehyde
- 5-Nitro-2-thiophenecarboxaldehyde
- 2,5-Thiophenedicarboxaldehyde
- 5-Bromo-2-thiophenecarboxaldehyde
- 3-Methyl-2-thiophenecarboxaldehyde
Uniqueness
3-MethylBenzo[b]thiophene-5-carboxaldehyde is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and biological activity
特性
分子式 |
C10H8OS |
|---|---|
分子量 |
176.24 g/mol |
IUPAC名 |
3-methyl-1-benzothiophene-5-carbaldehyde |
InChI |
InChI=1S/C10H8OS/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-6H,1H3 |
InChIキー |
NZMMKNXYNRKRMB-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC2=C1C=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13986675.png)

![1,1-Dimethylethyl 4-[[[(4-bromophenyl)amino]carbonyl]methylamino]-1-piperidinecarboxylate](/img/structure/B13986690.png)
![4-[2-(1h-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B13986694.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid](/img/structure/B13986700.png)

